molecular formula C11H13BrO B8397052 7-Bromo-2,4,6-trimethyl-2,3-dihydro-1-benzofuran

7-Bromo-2,4,6-trimethyl-2,3-dihydro-1-benzofuran

Cat. No. B8397052
M. Wt: 241.12 g/mol
InChI Key: LWADRSZYISCDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957069B2

Procedure details

A mixture of 7-bromo-2,4,6-trimethyl-2,3-dihydro-1-benzofuran (10.0 g, 41.5 mmol) synthesized in Reference Example 79, copper iodide (I) (7.88 g, 41.5 mmol), 28% sodium methoxide/methanol solution (41.5 mL) and DMF (20.7 mL) was stirred at 120° C. for 2 hours. After cooled, 3N hydrochloric acid was added to the reaction solution to be neutralized, and it was diluted with ethyl acetate. Insolubles were removed by Celite filtration, and the obtained filtrate was washed with water and saturated saline. The organic layer was dried using magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 94:6) to give 5.5 g of the title compound as an oily product (yield: 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium methoxide methanol
Quantity
41.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Quantity
7.88 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[O:9][CH:8]([CH3:11])[CH2:7][C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH3:13].C[O-].[Na+].CO.CN([CH:22]=[O:23])C.Cl>C(OCC)(=O)C.[Cu](I)I>[CH3:22][O:23][C:2]1[C:10]2[O:9][CH:8]([CH3:11])[CH2:7][C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=2CC(OC21)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
sodium methoxide methanol
Quantity
41.5 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
20.7 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.88 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
Insolubles were removed by Celite filtration
WASH
Type
WASH
Details
the obtained filtrate was washed with water and saturated saline
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 94:6)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=C(C=2CC(OC21)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.